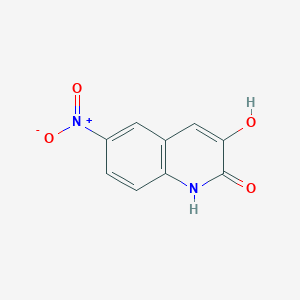

3-Hydroxy-6-nitroquinolin-2(1H)-one

CAS No.:

Cat. No.: VC15974293

Molecular Formula: C9H6N2O4

Molecular Weight: 206.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H6N2O4 |

|---|---|

| Molecular Weight | 206.15 g/mol |

| IUPAC Name | 3-hydroxy-6-nitro-1H-quinolin-2-one |

| Standard InChI | InChI=1S/C9H6N2O4/c12-8-4-5-3-6(11(14)15)1-2-7(5)10-9(8)13/h1-4,12H,(H,10,13) |

| Standard InChI Key | IFJWJDYQZVOTFG-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC2=C(C=C1[N+](=O)[O-])C=C(C(=O)N2)O |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The core structure of 3-hydroxy-6-nitroquinolin-2(1H)-one consists of a quinoline backbone with a ketone group at position 2, a hydroxyl group at position 3, and a nitro group at position 6 (Figure 1). The presence of these substituents influences its electronic distribution, solubility, and reactivity. The nitro group at position 6 is a strong electron-withdrawing moiety, while the hydroxyl group at position 3 introduces polarity and hydrogen-bonding capability .

Table 1: Key Physicochemical Properties of 3-Hydroxy-6-nitroquinolin-2(1H)-one (Theoretical)

| Property | Value/Description |

|---|---|

| Molecular Formula | C₉H₆N₂O₄ |

| Molecular Weight | 206.16 g/mol |

| Melting Point | >300°C (estimated) |

| Solubility | Low in water; moderate in polar aprotic solvents |

| pKa (Hydroxyl group) | ~8.5–10.5 (based on analogous phenols) |

Spectroscopic Characterization

While experimental data for this specific compound is scarce, related quinolinones exhibit characteristic UV-Vis absorption bands near 270–320 nm due to π→π* transitions in the aromatic system . Infrared (IR) spectroscopy would reveal stretches for the nitro group (~1520 cm⁻¹ and ~1350 cm⁻¹), carbonyl (1660–1680 cm⁻¹), and hydroxyl (3200–3400 cm⁻¹) . Nuclear magnetic resonance (NMR) would show distinct signals for the aromatic protons, with deshielding effects from the nitro and carbonyl groups.

Synthetic Methodologies

Solid-Phase Synthesis Approaches

A closely related compound, 3-hydroxy-6-nitroquinolin-4(1H)-one, has been synthesized via solid-phase methods using Rink amide resin . The protocol begins with immobilized 4-chloro-5-nitroanthranilic acid, which undergoes nucleophilic substitution with amines followed by esterification with bromoacetophenones. Cyclization in concentrated sulfuric acid yields the quinolinone core . Adapting this route for the 2(1H)-one variant would require modifying the starting material to position the ketone at C2 instead of C4.

Key Reaction Steps (Hypothetical Adaptation):

-

Nucleophilic Displacement: Replace the chlorine in 5-nitroanthranilic acid derivatives with amines.

-

Esterification: React with bromoacetophenones to form phenacylanthranilates.

-

Cyclization: Acid-mediated ring closure to form the 2(1H)-quinolinone scaffold.

Solution-Phase Catalytic Routes

The patent CN107602463B describes a two-step synthesis for 6-hydroxy-2(1H)-quinolinone using 4-tert-butoxyaniline and trans-β-arylmethyl acrylates . This method employs DBU/DBN catalysts for amide formation and Lewis acids (AlCl₃/B(C₆F₅)₃) for cyclization. Introducing a nitro group at position 6 could involve nitration prior to or after cyclization, though regioselectivity must be carefully controlled .

Example Protocol (Hypothetical):

-

Step 1: React 4-tert-butoxyaniline with trans-β-(3-hydroxyaryl)methyl acrylate under DBU catalysis to form a trans-amide intermediate.

-

Step 2: Nitrate the intermediate at position 6 using mixed acid (HNO₃/H₂SO₄).

-

Step 3: Cyclize using AlCl₃/B(C₆F₅)₃ to yield 3-hydroxy-6-nitroquinolin-2(1H)-one.

Pharmacological and Industrial Applications

Phosphodiesterase Inhibition

Quinolinones with hydroxyl and nitro substituents, such as 6-hydroxy-2(1H)-quinolinone, are potent PDE inhibitors . These enzymes regulate cyclic nucleotide signaling, making them targets for cardiovascular and anti-inflammatory therapies. The nitro group enhances binding affinity to PDE active sites by participating in charge-transfer interactions .

Antiproliferative Activity

Nitroquinolines exhibit selective toxicity against cancer cells by generating reactive oxygen species (ROS) under reductive conditions. The hydroxyl group in 3-hydroxy-6-nitroquinolin-2(1H)-one may facilitate membrane permeability and target engagement .

Table 2: Comparative Bioactivity of Nitroquinolinones

Challenges and Future Directions

Synthetic Optimization

Current methods for analogous compounds suffer from low yields (e.g., 17% in Kobayashi’s route ) and harsh conditions. Flow chemistry or photoredox catalysis could improve efficiency and regioselectivity in nitration and cyclization steps.

Environmental Considerations

The use of AlCl₃ and B(C₆F₅)₃ in cyclization generates hazardous waste . Developing greener catalysts, such as ionic liquids or enzymatic systems, is critical for sustainable production.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume